H2N-Peg13-CH2CH2NH2
CAS No.:
Cat. No.: VC13650344
Molecular Formula: C28H60N2O13
Molecular Weight: 632.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C28H60N2O13 |
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Molecular Weight | 632.8 g/mol |
IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Standard InChI | InChI=1S/C28H60N2O13/c29-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-27-43-28-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h1-30H2 |
Standard InChI Key | SUSUFCWBLAIXDN-UHFFFAOYSA-N |
SMILES | C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N |
Canonical SMILES | C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N |
Introduction
Chemical Identity and Physicochemical Properties
Structural and Molecular Characteristics
H2N-PEG13-CH2CH2NH2 is a linear molecule featuring a 13-repeat PEG spacer flanked by terminal amine groups. Its IUPAC name, 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diamine, reflects the alternating ethylene oxide units and terminal diaminoethane moieties . Key molecular properties include:
Property | Value | Source |
---|---|---|
CAS Number | 1228119-65-0 | |
Molecular Formula | CHNO | |
Molecular Weight | 632.78 g/mol | |
Boiling Point (Predicted) | 650.4 ± 50.0 °C | |
Density (Predicted) | 1.089 ± 0.06 g/cm³ | |
pKa (Predicted) | 9.04 ± 0.10 |
Solubility and Stability
The compound exhibits high solubility in dimethyl sulfoxide (DMSO) at 100 mg/mL (158.03 mM), requiring ultrasonication for full dissolution . Aqueous solubility is limited, necessitating PEG300 or Tween 80 as co-solvents for in vivo applications . Stability is temperature-dependent:
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Short-term storage: -20°C (1 month)
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Long-term storage: -80°C (6 months) with protection from freeze-thaw cycles .
Role in PROTAC Design and Mechanism
PROTAC Architecture and Function
PROTACs are heterobifunctional molecules comprising:
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A target protein ligand (e.g., kinase inhibitor),
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An E3 ubiquitin ligase recruiter (e.g., von Hippel-Lindau or cereblon ligand),
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A linker (e.g., H2N-PEG13-CH2CH2NH2) that optimizes spatial orientation for ubiquitination .
The PEG13 linker’s 52-atom chain provides:
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Flexibility: Enables dynamic interactions between PROTAC components.
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Solubility: Mitigates aggregation via hydrophilic PEG units.
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Protease Resistance: Ethylene oxide repeats resist enzymatic cleavage .
Comparative Advantages of PEG13 Linkers
PEG length directly influences PROTAC efficacy:
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Short PEGs (<8 units): Restricted mobility reduces ternary complex formation.
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Long PEGs (>13 units): Excessive flexibility may hinder target engagement.
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PEG13: Balances entropy-driven dynamics with optimal binding pocket reach .
Concentration (mM) | Volume per 1 mg | Volume per 5 mg | Volume per 10 mg |
---|---|---|---|
1 | 1.5803 mL | 7.9016 mL | 15.8033 mL |
5 | 0.3161 mL | 1.5803 mL | 3.1607 mL |
10 | 0.1580 mL | 0.7902 mL | 1.5803 mL |
In Vivo Formulation Guidelines
For murine studies, a typical formulation includes:
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DMSO (10% v/v): Primary solvent.
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PEG300 (40% v/v): Enhances solubility.
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Tween 80 (5% v/v): Prevents nanoparticle aggregation.
Supplier | Purity | Packaging | Contact Information |
---|---|---|---|
GlpBio (USA) | >95% | 25 µL (10 mM) | info@glpbio.com |
T&W Group (China) | >95% | 1 mg to 10 g | contact@trustwe.com |
Shanghai EFE Biological Tech | >90% | Custom scales | info@efebio.com |
TargetMol (USA) | >95% | 5 mg to 500 mg | info@targetmol.com |
Prices range from $200–$500 per 5 mg, depending on purity and supplier .
Future Directions and Research Applications
Recent studies highlight H2N-PEG13-CH2CH2NH2 in cancer therapeutics:
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ARV-471: A PROTAC targeting estrogen receptor (ER) for breast cancer, utilizing PEG-based linkers for enhanced tumor penetration .
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BTK Degraders: PEG13-linked Bruton’s tyrosine kinase (BTK) PROTACs show promise in B-cell malignancies .
Challenges include optimizing linker length for blood-brain barrier penetration in neurological disorders, an area of active investigation .
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